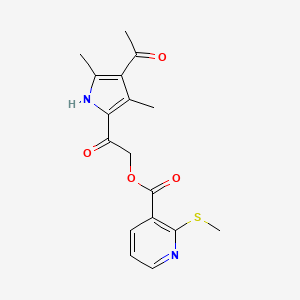![molecular formula C18H12N4OS B13368663 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368663.png)
3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran moiety, a methylphenyl group, and a triazolo-thiadiazole core, which contribute to its diverse chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using thionyl chloride to form the triazolo-thiadiazole ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and methylphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mécanisme D'action
The mechanism by which 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, such as kinases or proteases.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: The compound could modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar core structure but different substituents.
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a similar ring system.
Triazolo[1,5-a]pyrimidine: Shares the triazole ring but differs in the fused ring system.
Uniqueness
3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of benzofuran and methylphenyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H12N4OS |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-(1-benzofuran-2-yl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12N4OS/c1-11-5-4-7-13(9-11)17-21-22-16(19-20-18(22)24-17)15-10-12-6-2-3-8-14(12)23-15/h2-10H,1H3 |
Clé InChI |
BKCAUUGFHQOJAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-chloro-N-methyl-4',5'-dihydrospiro(cyclohexane-1,6'-cyclopenta[b]thiophene)-4'-amine](/img/structure/B13368586.png)
![6-Iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13368591.png)
![3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368599.png)
![2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13368611.png)
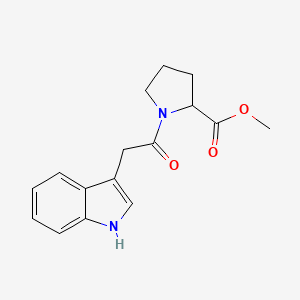
![2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13368616.png)
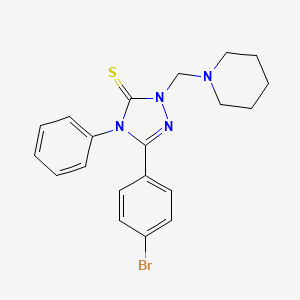
![2-(2,4-dimethoxybenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13368628.png)
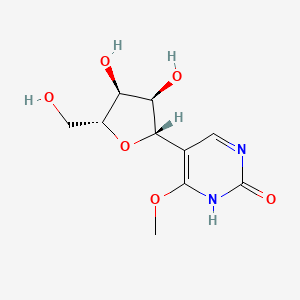
![3-(1-Benzofuran-2-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368633.png)

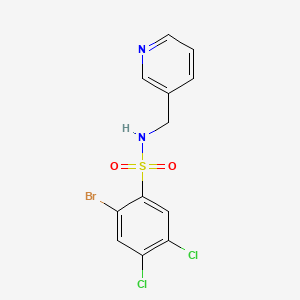
![4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13368654.png)
